molecular formula C12H9NO2 B169793 2-(Pyridin-4-yl)benzoic acid CAS No. 133362-99-9

2-(Pyridin-4-yl)benzoic acid

Cat. No.: B169793
CAS No.: 133362-99-9
M. Wt: 199.2 g/mol
InChI Key: GZUBBCPCJHBRDY-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)benzoic acid: is an organic compound that features a pyridine ring attached to a benzoic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is typically a white to light grey crystalline solid, slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide[1][2].

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal-organic frameworks, which are used as sorbents for volatile solvents and gases . These interactions are primarily governed by supramolecular interactions between the framework (host) and the adsorbed species (guest). The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal-organic frameworks can lead to changes in cellular function, particularly in the context of adsorption and desorption processes . These interactions can result in alterations in the cellular environment, potentially impacting cell viability and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with various biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the compound’s interaction with metal-organic frameworks can result in the formation of stable complexes, which can influence the activity of enzymes and other proteins . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the desolvated phases of metal-organic frameworks containing this compound exhibit rotational disorder of one ring on each linker . This disorder can impact the compound’s long-term effects on cellular function, particularly in the context of adsorption and desorption processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can impact its metabolic pathways, potentially leading to changes in cellular metabolism . These interactions can result in alterations in the levels of various metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can impact its localization and accumulation within cells . These interactions can result in changes in the compound’s distribution, potentially affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s interactions with metal-organic frameworks can result in its localization to specific compartments or organelles within the cell . These interactions can be influenced by targeting signals or post-translational modifications, further impacting the compound’s activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation and Oxidation Method: One common method involves the condensation of 2-pyridinecarboxaldehyde with benzoic acid, followed by oxidation to yield 2-(Pyridin-4-yl)benzoic acid[][2].

    Reaction of Benzoyl Chloride and 2-Pyridinemethanol: Another method involves the reaction of benzoyl chloride with 2-pyridinemethanol under suitable conditions to produce the desired compound[][2].

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: 2-(Pyridin-4-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of pharmaceuticals. Its derivatives have shown potential in antimicrobial and antiviral activities .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

  • 3-(Pyridin-4-yl)benzoic acid
  • 4-(Pyridin-4-yl)benzoic acid
  • 3-(Pyridin-3-yl)benzoic acid
  • 4-(Pyridin-3-yl)benzoic acid

Comparison: 2-(Pyridin-4-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and coordination properties. Compared to its isomers, it may exhibit different binding affinities and reaction pathways, making it suitable for specific applications in MOFs and pharmaceuticals .

Properties

IUPAC Name

2-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUBBCPCJHBRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478174
Record name 2-(Pyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133362-99-9
Record name 2-(Pyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyridin-4-yl)benzoic acid
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